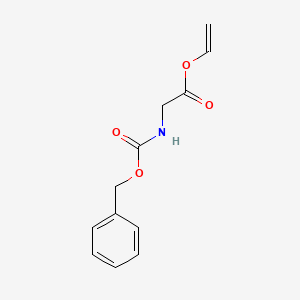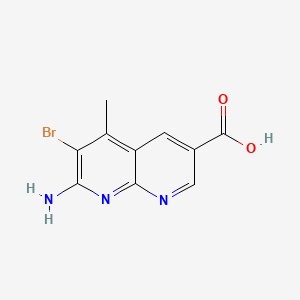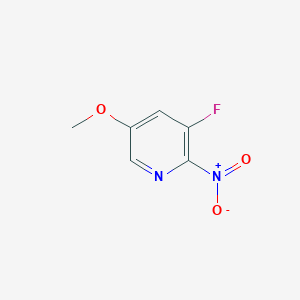
N-Carbobenzoxyglycine vinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]glycine ethenyl ester: is a derivative of glycine, where the amino group is protected by a benzyloxycarbonyl group, and the carboxyl group is esterified with an ethenyl group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its protective groups that prevent unwanted reactions during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-[(Benzyloxy)carbonyl]glycine ethenyl ester typically involves the protection of glycine with a benzyloxycarbonyl group followed by esterification with an ethenyl group. The benzyloxycarbonyl group can be introduced using benzyl chloroformate in the presence of a base such as sodium hydroxide. The esterification can be achieved using vinyl acetate in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(Benzyloxy)carbonyl]glycine ethenyl ester undergoes various chemical reactions, including hydrolysis, hydrogenation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding N-[(Benzyloxy)carbonyl]glycine and an alcohol.
Hydrogenation: Catalytic hydrogenation using palladium on carbon can remove the benzyloxycarbonyl group, yielding glycine.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions, forming various derivatives.
Major Products:
- Hydrolysis yields N-[(Benzyloxy)carbonyl]glycine and ethanol.
- Hydrogenation yields glycine.
- Substitution reactions yield various glycine derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[(Benzyloxy)carbonyl]glycine ethenyl ester is widely used in peptide synthesis as a protected glycine derivative. It allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. Its protected form allows for controlled reactions in biological systems .
Medicine: In medicinal chemistry, it is used in the synthesis of peptide-based drugs. The protective groups ensure that the active sites of the peptides remain intact during the synthesis process .
Industry: Industrially, it is used in the production of various pharmaceuticals and biochemicals. Its stability and reactivity make it a valuable intermediate in large-scale synthesis .
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]glycine ethenyl ester involves the selective protection and deprotection of the amino and carboxyl groups. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the ethenyl ester group can be selectively hydrolyzed or substituted. This allows for precise control over the synthesis of peptides and other derivatives .
Vergleich Mit ähnlichen Verbindungen
N-benzyloxycarbonylglycine: Similar in structure but lacks the ethenyl ester group.
N-carbobenzyloxyglycine: Another derivative with a similar protective group but different esterification.
Uniqueness: N-[(Benzyloxy)carbonyl]glycine ethenyl ester is unique due to its dual protective groups, which provide greater control and flexibility in synthetic processes. The ethenyl ester group offers additional reactivity compared to other similar compounds, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
64187-24-2 |
|---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
ethenyl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15) |
InChI-Schlüssel |
JYKQZYMZPYYHLX-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC(=O)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)




